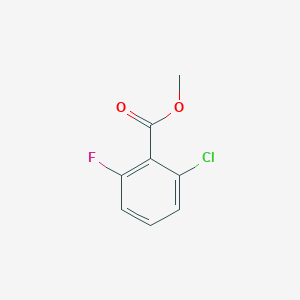
Methyl 2-chloro-6-fluorobenzoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions starting from commercially available building blocks. For instance, derivatives of chloro-fluorobenzoic acids have been synthesized through processes that include nucleophilic aromatic substitution, carbonylation, or direct functionalization of benzaldehydes. Techniques such as immobilization on Rink resin followed by chlorine substitution and appropriate cyclization afford various nitrogenous heterocycles, demonstrating the compound's utility in heterocyclic oriented synthesis (HOS) (Křupková et al., 2013) (Daniewski et al., 2002).
Molecular Structure Analysis
The molecular structure of methyl 2-chloro-6-fluorobenzoate and similar compounds has been elucidated using various spectroscopic techniques, including NMR, FT-IR, LC-MS, and X-ray crystallography. These analyses reveal the presence of intermolecular interactions that influence the stability and reactivity of these compounds (Kumar et al., 2017).
Chemical Reactions and Properties
Methyl 2-chloro-6-fluorobenzoate participates in a variety of chemical reactions, including but not limited to nucleophilic substitution, oxidation, and cyclization. These reactions expand its utility in synthesizing complex organic molecules. The presence of both electron-withdrawing fluorine and chlorine atoms significantly influences its reactivity patterns, making it a valuable compound for constructing pharmacologically active molecules (Wang et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Methyl 2-chloro-6-fluorobenzoate is utilized in the synthesis of heterocyclic compounds. For instance, it is involved in the synthesis of 4H-1,4-benzoxazines, where it reacts with other compounds to yield benzoxazine derivatives. This synthesis process is significant in the study of the generality of the reaction and its mechanism (Kudo, Furuta, & Sato, 1996).
Preparation of Other Chemical Compounds
This chemical also plays a role in preparing other important compounds. For instance, one method for preparing 2-chloro-6-methylbenzoic acid involves converting 2-chloro-6-fluorobenzaldehyde to its n-butylimine and then treating it with methylmagnesium chloride. This method is significant for the synthesis of kilogram quantities of 2-chloro-6-methylbenzoic acid, highlighting the utility of methyl 2-chloro-6-fluorobenzoate in large-scale chemical synthesis (Daniewski, Liu, Püntener, & Scalone, 2002).
Pharmaceutical Research
In pharmaceutical research, derivatives of methyl 2-chloro-6-fluorobenzoate are synthesized and evaluated for potential therapeutic applications. For example, research has been conducted on the synthesis of fluazolate, a compound that may have significant pharmaceutical implications. The synthesis involves a key procedure of regioselective cyclocondensation or nucleophilic substitution-cyclization strategies starting from commercially available 2-chloro-4-fluorobenzoic acid (Hsieh, Lin, & Kuo, 2016).
Photolysis Studies
Methyl 2-chloro-6-fluorobenzoate is also used in photolysis studies. Research on 2-chloro-6-fluorobenzoic acid, a related compound, explored its behavior under UV excitation in a cryogenic xenon matrix. This study provides insights into the molecular behavior of such compounds under specific conditions, which is crucial for understanding their stability and reactivity (Kuş, 2017).
Synthesis Optimization
In the field of chemical synthesis optimization, studies have been conducted to optimize the synthesis of related compounds like methyl 2-amino-5-fluorobenzoate. These studies involve comparing different synthesis methods and identifying the most efficient routes, which is critical for industrial-scale production of these compounds (Jian-zhong, 2010).
Safety And Hazards
Methyl 2-chloro-6-fluorobenzoate is associated with several hazard statements, including H302, H315, H319, H332, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation, respectively . The compound is labeled with the signal word “Warning” and the GHS07 pictogram .
Eigenschaften
IUPAC Name |
methyl 2-chloro-6-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOPETUZNLPTSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344022 | |
| Record name | Methyl 2-chloro-6-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-6-fluorobenzoate | |
CAS RN |
151360-57-5 | |
| Record name | Methyl 2-chloro-6-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Isopropylphenoxy)methyl]-2-furoic acid](/img/structure/B1269052.png)
![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1269053.png)










